Acid Blue 45 molecular structure and formula
Acid Blue 45 molecular structure and formula
An In-depth Technical Guide to Acid Blue 45
Introduction
Acid Blue 45, also known by its Colour Index name C.I. 63010, is a synthetic anionic dye belonging to the anthraquinone class.[1][2] It is characterized by its vibrant blue color and is utilized in a variety of industrial and scientific applications.[3] This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and key applications, with a focus on technical details relevant to researchers and professionals in drug development and related scientific fields.
Molecular Structure and Chemical Formula
Acid Blue 45 is a disodium salt of 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonic acid.[1][4] The core of the molecule is an anthraquinone structure, which is a tricyclic aromatic ketone. The characteristic blue color arises from the specific arrangement of substituents on this core, including amino (-NH2), hydroxyl (-OH), and sulfonic acid (-SO3H) groups, which act as chromophores and auxochromes. The presence of two sulfonate groups ensures its solubility in water.
The chemical structure of Acid Blue 45 is depicted below:
Caption: Molecular structure of Acid Blue 45.
Physicochemical Properties
A summary of the key quantitative data for Acid Blue 45 is presented in the table below. This data is essential for its application in various experimental and industrial settings.
| Property | Value | Reference |
| IUPAC Name | disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate | |
| Synonyms | C.I. 63010, Acid Brilliant Blue B, Fast Blue B | |
| CAS Number | 2861-02-1 | |
| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ | |
| Molecular Weight | 474.33 g/mol | |
| Appearance | Dark purple-brown or blue powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in water, slightly soluble in ethanol. Insoluble in acetone, benzene, and carbon tetrachloride. | |
| Exact Mass | 473.941559 Da | |
| Topological Polar Surface Area | 258 Ų | |
| XLogP3 | 2.1698 |
Experimental Protocols
Synthesis of Acid Blue 45
The manufacturing process for Acid Blue 45 typically involves a multi-step chemical synthesis starting from 1,5-dihydroxyanthraquinone. The general workflow is outlined below.
Caption: General synthesis workflow for Acid Blue 45.
1. Sulfonation: The precursor, 1,5-dihydroxyanthraquinone, undergoes sulfonation. This is typically achieved by reacting it with sulfuric acid. The molar ratio of the anthraquinone precursor to sulfuric acid is generally maintained between 1:2 and 1:3.
2. Nitration: Following sulfonation, the intermediate product is nitrated to introduce nitro (-NO₂) groups at the 4 and 8 positions of the anthraquinone core. This reaction is typically carried out using nitric acid, with a molar ratio of the sulfonated intermediate to nitric acid in the range of 1:1.5 to 1:2.
3. Reduction: The final step in the synthesis is the reduction of the two nitro groups to primary amino groups (-NH₂). This is a critical step that forms the chromophore responsible for the dye's blue color. A common reducing agent for this step is sodium sulfide, often used in a molar ratio of approximately 1:3 with the nitrated intermediate.
4. Purification: The crude product is then purified, typically by salting out, followed by filtration, drying, and crushing to obtain the final powdered dye.
Structural Elucidation
Advanced spectroscopic techniques are employed to confirm the molecular structure of Acid Blue 45.
Caption: Analytical workflow for structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are utilized to confirm the anthraquinone core structure and the precise positions of the amino, hydroxyl, and sulfonic acid functional groups.
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UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the characteristic absorbance of the dye. Acid Blue 45 typically exhibits a maximum absorbance (λmax) at approximately 590 nm, which is responsible for its blue appearance.
Applications in Research and Industry
Acid Blue 45 is a versatile dye with a range of applications:
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Textile Industry: It is widely used for dyeing natural protein fibers such as wool and silk, as well as synthetic polyamides like nylon.
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Biological Staining: In life sciences, it serves as a stain in histology and immunohistochemistry. It is particularly useful for demonstrating amyloid deposits in tissues when used in combination with other dyes.
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Biochemical Assays: It can be used as a fluorescent indicator and as a stain for visualizing proteins, DNA, and RNA in gel electrophoresis.
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Materials Science: Researchers use Acid Blue 45 as a model compound to study dyeing kinetics, adsorption isotherms on polyamide and wool fibers, and in wastewater treatment processes to test removal efficacy.
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Other Applications: It is also used in the manufacturing of paper, leather, soaps, and cosmetics, and its heavy metal salts can be used as organic pigments in inks.
Structure-Property Relationships
The functional groups on the Acid Blue 45 molecule are directly responsible for its key properties.
Caption: Relationship between structure and properties.
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Color: The combination of the anthraquinone core with the electron-donating amino (-NH₂) and hydroxyl (-OH) groups creates the chromophoric system responsible for absorbing light in the yellow-orange region of the spectrum, resulting in the observed blue color.
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Solubility: The two sodium sulfonate (-SO₃Na) groups are highly polar, rendering the dye soluble in water, which is crucial for most of its dyeing and staining applications.
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Binding: The polar functional groups, including -OH, -NH₂, and -SO₃Na, can interact with polar groups present in substrates like polyamide fibers (e.g., -NH₂ and -COOH end-groups, and amide -NH-CO- groups) through electrostatic interactions, hydrogen bonding, and van der Waals forces.
